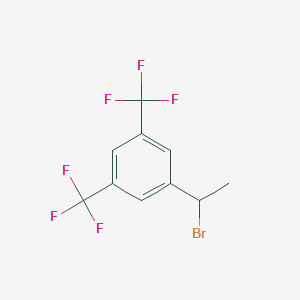

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene

Descripción general

Descripción

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3BrF6 . It is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion, which acts as a stabilizing counterion for electrophilic organic and organometallic cations .

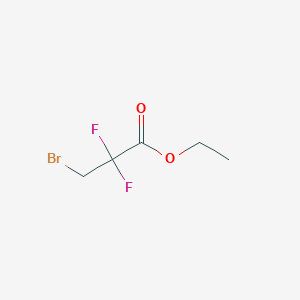

Molecular Structure Analysis

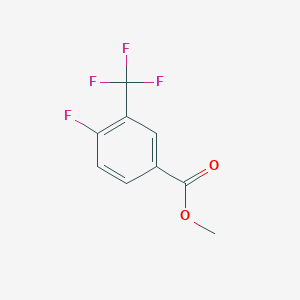

The molecular structure of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene consists of a benzene ring substituted with a bromoethyl group and two trifluoromethyl groups .Chemical Reactions Analysis

While specific chemical reactions involving 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene are not available, similar compounds like 1-Bromo-3-(trifluoromethoxy)benzene have been known to undergo Diels-Alder reactions with lithium diisopropylamide (LDA) in THF and furan .Physical And Chemical Properties Analysis

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene is a clear colorless liquid with a refractive index of 1.4255-1.4295 at 20°C . It is immiscible with water . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 215.5±35.0 °C at 760 mmHg, and a flash point of 97.3±21.8 °C .Aplicaciones Científicas De Investigación

Organometallic Synthesis and Functionalized Materials

1-Bromo-3,5-bis(trifluoromethyl)benzene has been identified as a key starting material for the preparation of organometallic compounds. Its utility is highlighted in the synthesis of 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates, which are crucial for various synthetic applications. These intermediates serve as building blocks for creating complex molecules with potential applications in material science, catalysis, and pharmaceuticals (Porwisiak & Schlosser, 1996).

Enhanced Safety and Efficiency in Grignard Reagent Preparation

An improved method for the bromination of 3,5-bis(trifluoromethyl)benzene has been developed to facilitate the safe and efficient preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagents. These reagents are known to be potentially explosive under certain conditions. However, through careful methodological adjustments, they can be prepared and utilized safely for advancing intermediates in organic synthesis, showcasing the compound’s significance in enhancing the safety and efficiency of chemical processes (Leazer et al., 2003).

Novel Pesticide Synthesis

The compound plays a critical role in the synthesis of novel pesticides, such as Bistrifluron, which demonstrates potent growth-retarding activity against pests. This application underscores the compound's importance in agricultural chemistry and pest management strategies. By serving as a precursor in a multistep synthesis process, it contributes to the development of effective and efficient solutions for pest control, highlighting its broader implications in enhancing crop protection and food security (Liu An-chan, 2015).

Advanced Material Development

Furthermore, the compound's derivatives are utilized in the synthesis of new materials, such as fluorine-containing polyethers and polyetherimides. These materials possess unique properties, including low dielectric constants and high thermal stability, making them suitable for applications in electronics, aerospace, and automotive industries. The synthesis of such materials from 1-Bromo-3,5-bis(trifluoromethyl)benzene derivatives illustrates the compound's contribution to the development of advanced materials with significant industrial and technological value (Fitch et al., 2003).

Safety And Hazards

Propiedades

IUPAC Name |

1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF6/c1-5(11)6-2-7(9(12,13)14)4-8(3-6)10(15,16)17/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJHYPQTIIFNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513649 | |

| Record name | 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene | |

CAS RN |

160376-84-1 | |

| Record name | 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

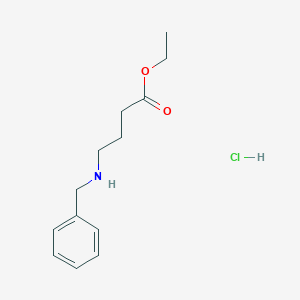

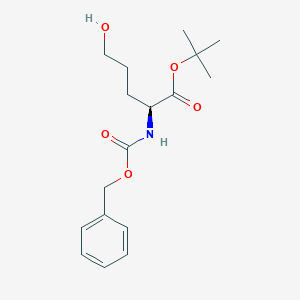

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

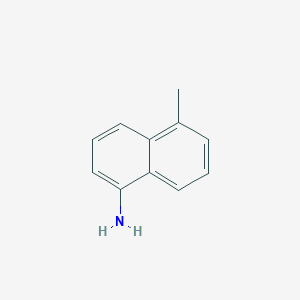

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B180395.png)

![6-Azaspiro[4.5]decane](/img/structure/B180396.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B180398.png)

![4-tert-Butylcalix[4]arene tetraacetic acid](/img/structure/B180413.png)